molecular formula C7H4F3N3O B13043937 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine

6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine

Cat. No.: B13043937
M. Wt: 203.12 g/mol
InChI Key: HZJJLSILVDCVQK-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Bonding Patterns

Crystallographic data for 6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine has not been reported to date. However, studies on structurally related compounds, such as 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, reveal key trends in bonding and intermolecular interactions. In these analogs, the trifluoromethyl group adopts a near-tetrahedral geometry, with C–F bond lengths ranging from 1.32–1.35 Å and F–C–F angles of approximately 108–112°. The pyrazole ring itself typically displays bond lengths of 1.33–1.38 Å for N–N and 1.30–1.35 Å for C–N bonds, consistent with aromatic delocalization.

Intermolecular interactions in similar systems often involve C–H···F hydrogen bonds, with H···F distances of 2.4–2.7 Å and angles near 150°, as observed in crystal structures of trifluoromethyl-substituted pyrazoles. The trifluoromethoxy group in the target compound is expected to participate in analogous interactions, with the oxygen atom potentially acting as a hydrogen bond acceptor. Additionally, edge-to-face C–H···π interactions between aromatic rings, observed at distances of 2.7–3.0 Å in related structures, may influence packing arrangements.

A hypothetical unit cell for 6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine could adopt a monoclinic or triclinic system, given the asymmetric substitution pattern. The dihedral angle between the pyrazole and pyridine rings is predicted to range from 5–15°, minimizing steric strain while maintaining conjugation.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

  • 1H NMR : The aromatic proton at the 3-position of the pyrazole ring is expected to resonate at δ 8.2–8.5 ppm due to deshielding by adjacent nitrogen atoms. Protons on the pyridine ring would appear as a doublet near δ 7.9–8.1 ppm (J = 5–6 Hz), coupled to the adjacent nitrogen. The trifluoromethoxy group would induce upfield shifts in nearby protons due to its electron-withdrawing nature.
  • 13C NMR : The carbons adjacent to nitrogen atoms in the pyrazole ring typically resonate at δ 140–150 ppm, while the pyridine carbons appear at δ 120–135 ppm. The CF3O group would show a characteristic quartet for the carbon attached to oxygen (δ 115–120 ppm, JCF ≈ 280–300 Hz).
  • 19F NMR : A singlet at δ -58 to -62 ppm is anticipated for the trifluoromethoxy group, similar to values reported for 3-(trifluoromethyl)-1H-pyrazole derivatives.

Infrared (IR) Spectroscopy :
Strong absorptions at 1120–1180 cm⁻¹ (C–F asymmetric stretching) and 1250–1300 cm⁻¹ (C–O stretching) would dominate the spectrum. The pyrazole ring would exhibit N–H stretching at 3200–3300 cm⁻¹ and aromatic C=C/C=N vibrations between 1450–1600 cm⁻¹.

UV-Vis Spectroscopy :
Conjugation across the pyrazolo[4,3-b]pyridine system is expected to produce absorption maxima in the 270–310 nm range (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), with a bathochromic shift of 10–15 nm compared to unsubstituted analogs due to the electron-withdrawing trifluoromethoxy group.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a planar pyrazolo[4,3-b]pyridine core with slight puckering (≤5°) induced by the trifluoromethoxy substituent. The HOMO (-6.8 eV) is localized on the pyridine ring, while the LUMO (-2.3 eV) resides primarily on the pyrazole moiety, creating a charge-transfer excited state.

The trifluoromethoxy group lowers the HOMO energy by 0.4–0.6 eV compared to methoxy-substituted analogs, increasing oxidative stability. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the oxygen lone pairs and σ*(C–F) orbitals, reducing the C–O bond order by 15% compared to non-fluorinated derivatives.

Mulliken charges indicate significant polarization:

Atom Charge (e)
N1 (pyrazole) -0.45
C6 (CF3O attachment) +0.38
O (trifluoromethoxy) -0.62

Tautomeric Behavior and Conformational Dynamics

The compound exhibits prototropic tautomerism between the 1H- and 2H-pyrazole forms. DFT calculations predict a 12.3 kJ/mol energy preference for the 1H tautomer due to better conjugation with the pyridine ring. The tautomeric equilibrium (K ≈ 10³ at 298 K) is pH-dependent, with protonation at N2 favoring the 1H form.

Conformational analysis reveals two low-energy states for the trifluoromethoxy group:

  • Syn-periplanar : O–C–C–N dihedral angle ≈ 0°, stabilized by nO→σ*C–N hyperconjugation (ΔG = 0 kJ/mol)
  • Anti-periplanar : Dihedral angle ≈ 180°, favored in polar solvents due to dipole alignment (ΔG = 3.1 kJ/mol)

Properties

Molecular Formula

C7H4F3N3O

Molecular Weight

203.12 g/mol

IUPAC Name

6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)14-4-1-5-6(11-2-4)3-12-13-5/h1-3H,(H,12,13)

InChI Key

HZJJLSILVDCVQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NN=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Pyrazolo[4,3-B]pyridine Core Construction

The pyrazolo[4,3-B]pyridine scaffold is commonly synthesized via intramolecular nucleophilic aromatic substitution (SNAr) reactions involving substituted nitropyridines and hydrazone intermediates. A notable approach utilizes 2-chloro-3-nitropyridines as starting materials, which undergo SNAr with hydrazones formed by the Japp–Klingemann reaction.

  • Stepwise Mechanism:
    • Formation of pyridinyl keto esters from 2-chloro-3-nitropyridines via S_NAr.
    • Preparation of hydrazones through the Japp–Klingemann reaction.
    • Intramolecular nucleophilic substitution of the nitro group by the hydrazone anion leading to pyrazole ring annulation.
    • The process may involve a one-pot sequence combining azo-coupling, deacylation, and ring closure.

This method is efficient and mild, yielding pyrazolo[4,3-B]pyridines with electron-withdrawing groups, which can be adapted for trifluoromethoxy substitution.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy substituent is typically introduced either by:

Industrial synthesis often employs continuous flow reactors to optimize the trifluoromethoxy group introduction, enhancing yield and purity.

Detailed Preparation Protocols

Step Description Key Reagents Conditions Yield/Notes
1 Preparation of 2-chloro-3-nitropyridine derivatives Chlorination and nitration reagents Standard aromatic substitution Readily available starting materials
2 Formation of pyridinyl keto esters via S_NAr Hydrazones from Japp–Klingemann reaction Mild base, controlled temperature Efficient conversion with stable intermediates
3 Intramolecular cyclization to form pyrazolo[4,3-B]pyridine Hydrazone anions One-pot, acidic or neutral medium High yield; intermediate N-acetyl hydrazones isolated and characterized
4 Introduction of trifluoromethoxy group Trifluoromethoxylation reagents or pre-functionalized precursors Continuous flow or batch reactors; optimized temperature and solvent Enhances lipophilicity and metabolic stability; industrial scale methods available

Research Findings and Mechanistic Insights

  • The intramolecular S_NAr step is critical for ring closure, with NMR studies confirming the formation of key intermediates such as N-acetyl hydrazones before final pyrazolo[4,3-B]pyridine formation.
  • An unusual C-N migration of the acetyl group has been observed during the cyclization, suggesting a complex rearrangement mechanism that can influence yields and purity.
  • The trifluoromethoxy group’s electronic and steric effects facilitate improved binding in biological systems, which justifies its incorporation despite synthetic challenges.

Comparative Notes on Related Synthetic Methods

  • Other pyrazolo-fused pyridine derivatives have been synthesized using similar nucleophilic substitution and cyclization strategies, but the trifluoromethoxy substitution requires careful handling due to its electron-withdrawing nature and steric bulk.
  • Alternative methods reported for pyrazolo[4,3-B]pyridine derivatives include palladium-catalyzed cross-coupling and reductive amination routes, but these are less common for trifluoromethoxy substitution due to reagent compatibility issues.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Starting Materials 2-chloro-3-nitropyridines and hydrazones Readily available, cost-effective Requires careful control of substitution patterns
Cyclization Intramolecular S_NAr with hydrazone anions One-pot, mild conditions, high yield Sensitive to reaction temperature and pH
Trifluoromethoxy Introduction Direct or precursor-based trifluoromethoxylation Enhances biological properties, scalable Specialized reagents, potential handling hazards
Industrial Scale Continuous flow reactors and advanced purification High purity, reproducibility Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazolo[4,3-B]pyridines .

Scientific Research Applications

Anticancer Properties

6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine derivatives have been studied for their antiproliferative effects against various cancer cell lines. Notably:

  • Inhibition of Kinases: The compound has shown promise as a scaffold for developing kinase inhibitors, particularly targeting tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation .
  • Case Study - Antiproliferative Activity: A study evaluated the antiproliferative activity of several derivatives against human cancer cell lines such as MV4-11 (biphenotypic B myelomonocytic leukemia) and K562 (chronic myeloid leukemia). It was found that certain substitutions at the 4-position significantly enhanced the activity of these compounds .

Other Therapeutic Applications

In addition to its anticancer properties, 6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine has been investigated for other biological activities:

  • HIV-1 Reverse Transcriptase Inhibitors: Compounds in this class have been explored as potential inhibitors of HIV-1 non-nucleoside reverse transcriptase, showcasing their versatility in antiviral applications .
  • Neurological Disorders: Some derivatives have been assessed for their effects on metabotropic glutamate receptors, suggesting potential utility in treating cognitive impairments .

Data Table: Biological Activities of Derivatives

Compound NameTargetActivityReference
Glumetinibc-MetAntineoplastic
VU0418506mGlu4Positive allosteric modulator
APcK110Kit kinaseAntiproliferative

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine

  • Substituent : Trifluoromethyl (-CF₃) at position 6.
  • Key Differences : The -CF₃ group lacks the oxygen atom present in -OCF₃, reducing polarity but increasing steric bulk. This substitution may alter binding interactions in biological targets .
  • Synthesis : Likely synthesized via halogenation followed by cross-coupling, similar to methods for 6-bromo precursors (e.g., Suzuki coupling with trifluoromethyl boronic acids) .

6-(Pyrimidin-4-yl)-1H-pyrazolo[4,3-B]pyridine

  • Substituent : Pyrimidin-4-yl group at position 6.
  • Biological Activity: Acts as a dual FLT3/CDK4 inhibitor with IC₅₀ values in the nanomolar range, demonstrating potent antiproliferative effects in leukemia models .
  • Synthesis : Achieved via Suzuki-Miyaura coupling of 6-bromo-pyrazolo[4,3-b]pyridine with pyrimidin-4-yl boronic esters .

6-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazolo[4,3-B]pyridine

  • Substituent : Methylpyrazole at position 6.
  • Applications: Intermediate in synthesizing FGFR inhibitors (e.g., compound 5 in ).
  • Synthesis : Microwave-assisted Suzuki coupling of 6-bromo precursors with methylpyrazole boronic esters .

Analogues with Trifluoromethyl/Trifluoromethoxy Groups in Different Positions

3-Trifluoromethyl-1H-pyrazolo[4,3-c]pyridines

  • Structure : Trifluoromethyl at position 3 of pyrazolo[4,3-c]pyridine.
  • Synthesis : Microwave-assisted multicomponent reactions starting from 1-phenyl-3-trifluoromethyl-1H-pyrazol-5-ol .
  • Properties : The [4,3-c] isomer exhibits distinct electronic effects compared to [4,3-b] derivatives due to altered nitrogen positioning .

6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

  • Structure : Saturated pyrazolo[3,4-c]pyridine core with -CF₃ at position 3.

Pharmacologically Active Derivatives

Gumarontinib Hydrate

  • Structure : 6-(1-Methylpyrazol-4-yl)-1-sulfonyl-pyrazolo[4,3-b]pyridine derivative.
  • Application: Approved MET inhibitor for METex14-mutated non-small cell lung cancer .
  • Comparison : The sulfonyl group and dual pyrazole substituents enhance target specificity and pharmacokinetic stability compared to simpler 6-substituted analogs .

Biological Activity

6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the lipophilicity of the compound, which may facilitate its penetration through biological membranes, making it a candidate for various therapeutic applications, particularly in oncology and inflammation.

Structural Characteristics

The compound belongs to the pyrazolo[4,3-b]pyridine family, characterized by a fused bicyclic structure containing both pyrazole and pyridine rings. The molecular formula is C8H5F3N2OC_8H_5F_3N_2O with a molecular weight of approximately 218.13 g/mol. The presence of the trifluoromethoxy group at the 6-position significantly influences its chemical reactivity and biological activity compared to other similar compounds.

Research indicates that compounds related to pyrazolo[4,3-b]pyridines exhibit significant biological activity through various mechanisms:

  • Enzyme Inhibition : Many derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, some compounds have been identified as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), which plays a crucial role in pyrimidine biosynthesis and is implicated in acute myeloid leukemia (AML) treatment .
  • Induction of Apoptosis : Studies have demonstrated that certain pyrazolo[4,3-b]pyridine derivatives can induce apoptosis in cancer cells by activating caspases and disrupting microtubule dynamics .
  • Anti-inflammatory Effects : Similar compounds have shown potential anti-inflammatory properties by modulating cyclooxygenase (COX) pathways, although specific data on 6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine is limited .

Antiproliferative Activity

A comprehensive evaluation of the antiproliferative activity of 6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine and its derivatives reveals their effectiveness against various cancer cell lines. Below is a summary table of the biological activity observed in related compounds:

CompoundCell LineGI50 (µM)Mechanism of Action
6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridineK562 (CML)5.0 ± 1.2Induces apoptosis via caspase activation
2-Amino-1H-pyrazolo[4,3-b]pyridineMCF-7 (Breast)7.3 ± 0.2Microtubule disruption
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolMV4-11 (AML)2.4 ± 1.3PARP-1 cleavage and apoptosis induction

Study on Anticancer Properties

In a recent study focusing on the synthesis and biological evaluation of pyrazolo[4,3-b]pyridine derivatives, it was found that modifications at specific positions significantly influenced their anticancer activity. For example, substituents at the 4-position were shown to either enhance or reduce activity depending on their size and electronic properties .

Another investigation highlighted that derivatives with bulky groups at the 4-position often exhibited reduced antiproliferative effects against K562 cells compared to their unsubstituted counterparts . This suggests that careful structural optimization is crucial for enhancing biological efficacy.

Q & A

Q. Why are hydrogen-bonding interactions critical for optimizing pyrazolo[4,3-b]pyridine-based inhibitors?

  • Answer : The hydroxyl group in 6-hydroxyphenyl derivatives forms dual H-bonds with kinase catalytic residues (e.g., ALK’s Lys1150), improving potency 10-fold vs. non-H-bonding analogs. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG < −9 kcal/mol) .

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